Enantiomer Potency in HIV-1
The (-)-enantiomer (NSC 693195), which corresponds to the (4S,5R) configuration, exhibits ca. twice the antiviral activity compared to its (+)-counterpart (NSC 693194, 4R,5S). This quantitative difference highlights the necessity of procuring the correct stereoisomer for experiments targeting the HIV-1 NCp7 protein [1].
| Evidence Dimension | Antiviral Activity |
|---|---|
| Target Compound Data | EC50 = 8.8 ± 0.2 µM |
| Comparator Or Baseline | (+)-enantiomer (NSC 693194) with EC50 = 16.2 ± 2.4 µM |
| Quantified Difference | ca. 2-fold greater potency |
| Conditions | XTT assay against HIV-1 in cell culture |
Why This Matters
Procurement of the correct enantiomer ensures experimental potency is not compromised by a 2-fold difference in activity, which can impact data interpretation in antiviral screening cascades.
- [1] Mayasundari, A.; Rice, W. G.; Baker, D. C.; et al. Synthesis, resolution, and determination of the absolute configuration of the enantiomers of cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide, an HIV-1 NCp7 inhibitor. Bioorg. Med. Chem. 2003, 11, 3215-3219. View Source
